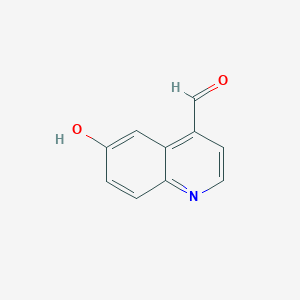

6-Hydroxyquinoline-4-carbaldehyde

Beschreibung

Significance of Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. google.com This is due to its ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Quinoline derivatives are central to the development of drugs for treating cancer, inflammatory conditions, and bacterial infections. The versatility of the quinoline structure allows for functionalization at multiple positions, enabling chemists to fine-tune its electronic and steric properties to enhance its therapeutic effects. acs.org Numerous quinoline-based drugs are currently in clinical use or undergoing clinical trials, underscoring the enduring importance of this heterocyclic motif in drug discovery. google.com

Overview of Hydroxyquinoline Derivatives in Contemporary Research

Among the vast family of quinoline derivatives, those bearing a hydroxyl group (hydroxyquinolines) have garnered significant attention. The position of the hydroxyl group on the quinoline ring profoundly influences the compound's chemical and biological properties. 8-Hydroxyquinoline (B1678124) and its derivatives are particularly well-studied, largely owing to their potent metal-chelating abilities. nih.govresearchgate.net This property is being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's, where metal ion dysregulation is a key pathological feature. researchgate.net Furthermore, hydroxyquinoline derivatives have shown promise as antimicrobial, antifungal, and anti-HIV agents. nih.govnih.gov Their ability to act as fluorescent chemosensors for metal ions also makes them valuable tools in analytical chemistry. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxyquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-3-4-11-10-2-1-8(13)5-9(7)10/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRKECRXASINLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

The molecular structure and electronic properties of 6-Hydroxyquinoline-4-carbaldehyde have been investigated using a suite of advanced spectroscopic techniques. These methods provide a comprehensive understanding of the compound's atomic composition, bonding, and excited-state behavior.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For 6-Hydroxyquinoline-4-carbaldehyde, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition of C₁₀H₇NO₂.

Table 1: Predicted Mass Spectrometry Data for 6-Hydroxyquinoline-4-carbaldehyde

| Ion | Predicted m/z | Description |

| [M]⁺ | 173.05 | Molecular Ion |

| [M-CHO]⁺ | 144.04 | Loss of the carbaldehyde group |

| [M-CO]⁺ | 145.06 | Loss of a carbonyl group from the ring |

Note: The data in this table is predicted based on the fragmentation patterns of analogous compounds.

Infrared Spectroscopy (FTIR) for Vibrational Mode Assignment and Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 6-Hydroxyquinoline-4-carbaldehyde is expected to show characteristic absorption bands for the hydroxyl (–OH), aldehyde (–CHO), and quinoline (B57606) ring C=N and C=C bonds.

Although a specific FTIR spectrum for 6-Hydroxyquinoline-4-carbaldehyde is not provided in the search results, data from related compounds such as other hydroxyquinoline derivatives can be used for comparison. rsc.org The spectrum would likely exhibit a broad O–H stretching band, a sharp C=O stretching band for the aldehyde, and a series of bands corresponding to the aromatic C-H and C=C/C=N stretching and bending vibrations of the quinoline core.

Table 2: Expected Characteristic FTIR Absorption Bands for 6-Hydroxyquinoline-4-carbaldehyde

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aldehyde (-CHO) | C=O Stretch | 1680-1700 |

| Aldehyde (-CHO) | C-H Stretch | 2700-2800 and 2800-2900 |

| Quinoline Ring | C=N Stretch | 1600-1650 |

| Quinoline Ring | C=C Stretch | 1450-1600 |

| Aromatic C-H | C-H Bending (out-of-plane) | 750-900 |

Note: The wavenumbers are approximate and based on typical values for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear) for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise three-dimensional structure of a molecule in solution. While specific ¹H and ¹³C NMR data for 6-Hydroxyquinoline-4-carbaldehyde were not found in the provided search results, chemical suppliers of this compound indicate that such data is available. bldpharm.com Based on the known spectra of similar quinoline derivatives, the expected chemical shifts can be predicted. mdpi.comacs.org

The ¹H NMR spectrum would show distinct signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons on the quinoline ring system. The aldehydic proton is expected to appear at a significantly downfield chemical shift. The ¹³C NMR spectrum would display signals for the carbonyl carbon of the aldehyde, the carbon bearing the hydroxyl group, and the carbons of the quinoline framework.

Table 3: Predicted ¹H NMR Chemical Shifts for 6-Hydroxyquinoline-4-carbaldehyde

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde H | 9.5 - 10.5 | Singlet |

| Aromatic H's | 7.0 - 9.0 | Doublets, Triplets, Multiplets |

| Hydroxyl OH | Variable, broad | Singlet |

Note: The data in this table is predicted based on the analysis of analogous compounds.

Table 4: Predicted ¹³C NMR Chemical Shifts for 6-Hydroxyquinoline-4-carbaldehyde

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | 190 - 200 |

| C-OH | 150 - 160 |

| Aromatic C's | 110 - 150 |

Note: The data in this table is predicted based on the analysis of analogous compounds.

Electronic Absorption and Fluorescence Spectroscopy in Photophysical Investigations

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule. Studies on related hydroxyquinoline compounds indicate that they exhibit interesting photophysical behaviors. acs.org The absorption spectrum of 6-Hydroxyquinoline-4-carbaldehyde is expected to show multiple absorption bands in the UV and visible regions, corresponding to π-π* and n-π* transitions within the quinoline ring and the carbaldehyde group.

The fluorescence properties are often linked to processes such as excited-state intramolecular proton transfer (ESIPT). acs.org The presence of both a hydroxyl (proton donor) and a quinoline nitrogen (proton acceptor) suggests that 6-Hydroxyquinoline-4-carbaldehyde could exhibit dual fluorescence under certain conditions, a characteristic feature of ESIPT.

Table 5: Anticipated Photophysical Data for 6-Hydroxyquinoline-4-carbaldehyde

| Parameter | Predicted Value/Range |

| Absorption Maximum (λ_abs) | 320 - 400 nm |

| Emission Maximum (λ_em) | 400 - 550 nm |

| Stokes Shift | Dependent on solvent and excitation wavelength |

Note: The data in this table is based on general knowledge of hydroxyquinoline photophysics and data from related compounds.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Characterization

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions of 6-Hydroxyquinoline-4-carbaldehyde in the solid state.

Despite the importance of this technique, no single-crystal X-ray diffraction data for 6-Hydroxyquinoline-4-carbaldehyde was found in the conducted searches. The synthesis and crystallographic analysis of related quinoline carbaldehyde derivatives have been reported, providing a basis for understanding the potential solid-state packing and hydrogen bonding networks that might be present in crystals of the target compound. mdpi.com

Photophysical Dynamics and Excited-State Phenomena

The photophysical dynamics of hydroxyquinoline derivatives are often governed by excited-state intramolecular proton transfer (ESIPT). acs.org This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the quinoline ring upon photoexcitation. This ultrafast reaction leads to the formation of a transient tautomer with distinct electronic and emissive properties.

For 6-Hydroxyquinoline-4-carbaldehyde, the presence of the hydroxyl group at the 6-position and the quinoline nitrogen provides the necessary structural motif for ESIPT. Upon absorption of a photon, the molecule is promoted to an excited state. In this excited state, the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen are enhanced, facilitating the proton transfer. This leads to the formation of an excited-state keto-enol tautomer, which can then relax to the ground state via fluorescence, often at a longer wavelength (larger Stokes shift) compared to the emission from the initial locally excited state. The efficiency and dynamics of this process are expected to be sensitive to the solvent environment and temperature. While specific studies on the excited-state dynamics of 6-Hydroxyquinoline-4-carbaldehyde are not available, the extensive research on other hydroxyquinolines provides a strong framework for understanding its potential photophysical behavior. acs.orgresearchgate.net

Picosecond Transient Absorption Spectroscopy for Ultrafast Processes

Picosecond transient absorption spectroscopy is a powerful technique used to investigate the ultrafast dynamics of photoexcited molecules. For 6-hydroxyquinoline (B46185) (6HQ), this method has been instrumental in mapping the rapid processes that occur following light absorption. researchgate.net Studies have revealed that upon photoexcitation, 6HQ undergoes a series of rapid changes involving proton transfer, leading to the formation of different transient species. researchgate.net

In neutral aqueous solutions, the photoexcitation of 6HQ initiates a stepwise excited-state proton transfer (ESPT) reaction. The first step is the deprotonation of the hydroxyl group, which leads to the formation of an anionic intermediate. This is followed by the protonation of the nitrogen atom within the quinoline ring, resulting in the formation of a zwitterionic tautomer. researchgate.net These processes occur on a picosecond timescale. For instance, in a neutral aqueous solution, the initial proton release from the hydroxyl group occurs in approximately 20 picoseconds, while the subsequent protonation of the nitrogen atom to form the final tautomer takes about 45 picoseconds. researchgate.net

The dynamics are different in acidic or alkaline conditions. In an acidic solution (pH 1.5), the deprotonation of the hydroxyl group from the cationic (quinolinium) form is significantly faster, with a time constant of about 2.2 picoseconds. researchgate.net Conversely, in a highly alkaline solution (1 M KOH), the protonation of the imine nitrogen on the anionic (phenolate) form is slower, occurring with a time constant of 30 picoseconds. researchgate.net These findings highlight the sensitivity of the ultrafast processes in 6HQ to the surrounding environment.

Excited-State Proton Transfer (ESPT) Mechanisms and Kinetics

Excited-state proton transfer (ESPT) is a key photochemical process in many hydroxyquinoline compounds. sigmaaldrich.com In 6HQ, the molecule's acidity and basicity change significantly upon electronic excitation, making it a "super" photoacid. rsc.orgnih.gov This change in electronic distribution drives the transfer of a proton from the hydroxyl group to the nitrogen atom of the quinoline ring, which is often mediated by solvent molecules. figshare.com

The mechanism of ESPT in 6HQ is typically a stepwise process. researchgate.net Upon excitation, the hydroxyl group becomes more acidic, and the nitrogen atom becomes more basic. This leads to the deprotonation of the hydroxyl group to form an anionic intermediate, which is then followed by the protonation of the nitrogen atom to yield a zwitterionic tautomer. barbatti.org The kinetics of this process are highly dependent on the environment.

The table below summarizes the kinetic parameters for the ESPT of 6HQ in different environments.

| Environment | Process | Time Constant (ps) |

| Neutral Aqueous Solution | Hydroxyl Deprotonation (E* → AN) | ~20 |

| Neutral Aqueous Solution | Nitrogen Protonation (AN → T*) | ~45 |

| Acidic Solution (pH 1.5) | Hydroxyl Deprotonation (Cationic Form) | 2.2 |

| Alkaline Solution (1 M KOH) | Imine Protonation (Anionic Form) | 30 |

Data compiled from picosecond transient absorption spectroscopy studies. researchgate.net

Tautomerization Equilibria (e.g., Hydroxyl/Keto-enol and OH/NH Forms) in Ground and Excited States

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a central feature of hydroxyquinolines. quora.comyoutube.com In the case of 6HQ, the primary tautomeric equilibrium is between the enol (hydroxyl) form and the keto (zwitterionic) form. In the ground state, the enol form is generally more stable. chemicalbook.com

However, upon photoexcitation, the equilibrium shifts dramatically. The excited state of the enol form is less stable than the excited state of the keto tautomer, which drives the ESPT process. chemicalbook.com This results in the formation of the zwitterionic keto tautomer in the excited state. barbatti.org The establishment of equilibria among the different prototropic species (neutral, anionic, and zwitterionic) in the excited state has been observed, particularly in confined environments like zeolites. rsc.org

The general scheme for the tautomerization can be represented as:

NROH (Enol Form) ⇌ H⁺NRO⁻ (Keto/Zwitterionic Form)

This equilibrium exists in both the ground and excited states, but the position of the equilibrium is significantly different in each state.

Solvent Effects on Photophysical Properties and Proton Transfer Dynamics

The photophysical properties and proton transfer dynamics of 6HQ are profoundly influenced by the solvent environment. researchgate.netrsc.org Protic polar solvents, in particular, play a crucial role in mediating the intermolecular proton transfer. scite.ai

In protic solvents like alcohols and water, the solvent molecules can form hydrogen-bonded bridges between the hydroxyl group and the nitrogen atom of 6HQ, facilitating the proton relay. rsc.org The kinetics of ESPT are often controlled by solvent reorganization. rsc.org For example, studies on N-methyl-6-hydroxyquinolinium salts in various alcohols and water have shown that the ESPT kinetics are solvent-controlled. rsc.org

The influence of the solvent on the ESPT of 6HQ is evident in the varying reaction rates observed in different media. For instance, when 6HQ is encapsulated within the nanocavities of zeolites, the confined environment affects the proton transfer pathways and rate constants. rsc.org In such constrained spaces, geminate recombination, where the proton returns to the hydroxyl group, can compete with the forward proton transfer to the nitrogen atom. rsc.org

The table below illustrates the effect of the environment on the ESPT dynamics of 6HQ.

| Solvent/Environment | Key Observation | Reference |

| Alcohols and Water | Solvent-controlled ultrafast ESPT kinetics. | rsc.org |

| Zeolite Nanocavities | Establishment of excited-state equilibria among prototropic species due to confinement. | rsc.org |

| Neutral Aqueous Solution | Stepwise proton transfer with distinct time constants for deprotonation and protonation. | researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are a cornerstone in the theoretical examination of 6-Hydroxyquinoline-4-carbaldehyde, offering a detailed understanding of its electronic behavior and reaction mechanisms.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely utilized computational method to investigate the electronic properties of quinoline (B57606) derivatives. For molecules analogous to 6-Hydroxyquinoline-4-carbaldehyde, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly paired with basis sets like 6-31G(d), 6-31G(d,p), or 6-311++G(d,p) to achieve a balance between accuracy and computational cost nih.gov. These calculations are crucial for optimizing the molecular geometry, determining the ground-state electronic structure, and understanding the molecule's stability and reactivity.

DFT calculations reveal that the quinoline ring, being an electron-deficient heterocyclic system, often acts as an electron acceptor researchgate.net. The introduction of a hydroxyl (-OH) group at the 6-position and a carbaldehyde (-CHO) group at the 4-position significantly influences the electronic distribution. The hydroxyl group typically acts as an electron-donating group, while the carbaldehyde group is electron-withdrawing. This push-pull electronic effect across the quinoline scaffold is fundamental to its chemical behavior.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. By applying TD-DFT, it is possible to predict the electronic absorption spectra (UV-Vis spectra) of 6-Hydroxyquinoline-4-carbaldehyde scirp.org. This method calculates the energies of electronic transitions from the ground state to various excited states, providing insights into the molecule's photophysical properties. For similar quinoline derivatives, TD-DFT calculations have been successfully used to interpret experimental spectral data and understand the nature of electronic transitions, such as π→π* and n→π* transitions nih.gov.

Prediction of Reaction Selectivity and Pathway Elucidation

Computational studies are pivotal in predicting the regioselectivity and stereoselectivity of chemical reactions involving quinoline derivatives. By mapping the potential energy surface for a given reaction, the most energetically favorable reaction pathway can be identified. For 6-Hydroxyquinoline-4-carbaldehyde, the carbaldehyde group at the C4 position and the hydroxyl group at the C6 position are key reactive sites.

Theoretical calculations can elucidate the mechanisms of various reactions, such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the quinoline ring. The calculated activation energies for different possible pathways help in predicting the major product of a reaction under specific conditions. For instance, in formylation reactions of hydroxyquinolines, computational studies have been used to explain the preferred positions of substitution mdpi.com.

Analysis of Frontier Molecular Orbitals (FMOs) and Electronic Chemical Potentials

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile scirp.org.

For quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient parts. In 6-Hydroxyquinoline-4-carbaldehyde, the electron-donating hydroxyl group is expected to contribute significantly to the HOMO, while the electron-withdrawing carbaldehyde group and the quinoline nitrogen are expected to have a large contribution to the LUMO. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity researchgate.net.

From the HOMO and LUMO energies, several electronic chemical potentials can be derived, which quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness. S = 1 / η.

Electronegativity (χ): The power of an atom to attract electrons. χ = (I + A) / 2.

Chemical Potential (μ): The escaping tendency of an electron cloud. μ = -χ.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. ω = μ² / (2η).

These parameters, calculated from the FMO energies, provide a quantitative basis for comparing the reactivity of different molecules.

Theoretical Estimation of Electronic Properties (e.g., Band Gap, First Ionization Energy, Electron Affinity)

Based on DFT calculations for analogous quinoline compounds, a theoretical estimation of the electronic properties of 6-Hydroxyquinoline-4-carbaldehyde can be made. The HOMO-LUMO energy gap is a crucial parameter that influences the electronic and optical properties of the molecule. For many quinoline derivatives, this gap falls in a range that makes them suitable for applications in optoelectronics nih.govresearchgate.net.

Below is an interactive data table with hypothetical, yet representative, calculated electronic properties for 6-Hydroxyquinoline-4-carbaldehyde, based on values reported for similar structures in the literature. These values are typically calculated at the B3LYP/6-311G(d,p) level of theory.

| Property | Symbol | Formula | Estimated Value (eV) |

| HOMO Energy | EHOMO | - | -6.50 |

| LUMO Energy | ELUMO | - | -2.00 |

| Energy Gap | Egap | ELUMO - EHOMO | 4.50 |

| Ionization Potential | I | -EHOMO | 6.50 |

| Electron Affinity | A | -ELUMO | 2.00 |

| Chemical Hardness | η | (I - A) / 2 | 2.25 |

| Chemical Softness | S | 1 / η | 0.44 |

| Electronegativity | χ | (I + A) / 2 | 4.25 |

| Chemical Potential | μ | -χ | -4.25 |

| Electrophilicity Index | ω | μ² / (2η) | 4.01 |

Note: These are estimated values for illustrative purposes, based on data for similar compounds.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations complement quantum chemical calculations by providing insights into the macroscopic properties of materials based on their molecular structure.

Structure-Property Relationships Derived from Computational Data

By systematically modifying the structure of 6-Hydroxyquinoline-4-carbaldehyde in silico and calculating the resulting electronic and photophysical properties, it is possible to establish quantitative structure-property relationships (QSPRs) nih.gov. For example, by introducing different substituent groups at various positions on the quinoline ring, one can computationally screen for derivatives with desired properties, such as a smaller HOMO-LUMO gap for enhanced conductivity or a larger first hyperpolarizability for nonlinear optical applications.

Computational data can also be used to understand intermolecular interactions. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution around a molecule and predicting sites for electrophilic and nucleophilic attack. For 6-Hydroxyquinoline-4-carbaldehyde, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and carbonyl groups and the nitrogen atom of the quinoline ring, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton. This information is crucial for understanding hydrogen bonding and other non-covalent interactions that govern the molecule's behavior in condensed phases and biological systems.

Investigation of Intermolecular Interactions and Solvent Effects on Molecular Behavior

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical investigation of 6-Hydroxyquinoline-4-carbaldehyde. Despite extensive searches for scholarly articles focusing on its intermolecular interactions and the influence of solvents on its molecular behavior, no specific research findings, detailed data, or computational studies dedicated to this particular compound were identified.

Theoretical studies on similar but distinct quinoline derivatives have been conducted. For instance, research is available on the solvent effects on the spectroscopic and structural properties of compounds like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde and 8-hydroxy-2-quinolinecarboxylic acid. These studies often employ methods such as Density Functional Theory (DFT) and the Polarizable Continuum Model (PCM) to analyze how different solvents impact molecular geometry, electronic properties, and vibrational frequencies. However, due to the strict requirement to focus solely on 6-Hydroxyquinoline-4-carbaldehyde, the findings from these related but structurally different molecules cannot be presented here.

The absence of specific computational data for 6-Hydroxyquinoline-4-carbaldehyde means that no data tables detailing parameters such as interaction energies, solvation free energies, or solvent-induced changes in molecular properties can be provided. The exploration of how protic and aprotic solvents might influence the tautomeric equilibria or the intramolecular hydrogen bonding within 6-Hydroxyquinoline-4-carbaldehyde remains a subject for future research.

Consequently, a detailed discussion of research findings on the intermolecular interactions—such as hydrogen bonding and π-π stacking—and the specific effects of various solvents on the molecular behavior of 6-Hydroxyquinoline-4-carbaldehyde cannot be constructed at this time. The scientific community has yet to publish dedicated computational or theoretical investigations on this particular molecule.

Advanced Research on Biological Activities and Mechanistic Pathways

Comprehensive Analysis of Anticancer Activity

The quinoline (B57606) framework, a key component of several clinically used anticancer drugs, serves as a versatile template for developing novel therapeutic agents. Derivatives of 6-Hydroxyquinoline-4-carbaldehyde have been a focal point of this research, exhibiting potent cytotoxic and antiproliferative effects across a range of human cancer cell lines.

Derivatives of the quinoline scaffold have been extensively evaluated for their ability to inhibit the growth of various cancer cells. Studies have reported significant cytotoxic activity against breast adenocarcinoma (MCF-7), colon carcinoma (HCT 116), hepatocellular carcinoma (HepG2), and lung carcinoma (A549). For instance, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated potent cytotoxicity with low IC₅₀ values against these cell lines acs.org. Similarly, halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives, synthesized from 8-hydroxyquinolines, also showed considerable anticancer activity researchgate.net. The broad-spectrum efficacy highlights the potential of this chemical class in cancer chemotherapy.

Below is a summary of the reported cytotoxic activities of various quinoline derivatives against several cancer cell lines.

Beyond general cytotoxicity, research has delved into the specific cellular processes disrupted by quinoline derivatives. A significant mechanism is the induction of cell cycle arrest, which halts the proliferation of cancer cells nih.gov. Several studies have demonstrated that these compounds can arrest the cell cycle at the G2/M phase. For example, certain quinoline-indole derivatives and other novel quinoline compounds were shown to effectively arrest cancer cells at this checkpoint, preventing them from entering mitosis and thus inhibiting cell division rsc.orgnih.gov.

Furthermore, quinoline derivatives have been shown to disrupt cancer cell migration and invasion, critical processes in tumor metastasis nih.govekb.eg. A novel synthetic quinoline derivative, designated f25, was found to inhibit both migration and invasion of tongue cancer cells nih.gov. The mechanism for this can involve the downregulation of specific proteins, such as Lumican, which is known to promote cancer cell migration and invasion mdpi.com.

The anticancer effects of 6-Hydroxyquinoline-4-carbaldehyde derivatives are mediated through interactions with various molecular targets essential for cancer cell survival and proliferation.

DNA Binding and Topoisomerase Inhibition : A well-established mechanism for quinoline-based compounds is their interaction with DNA. They can function as DNA intercalating agents, inserting themselves between DNA base pairs, which can inhibit DNA replication and transcription researchgate.net. This interaction can also lead to the inhibition of topoisomerase enzymes, particularly topoisomerase II, which are crucial for resolving DNA topological problems during cell division. Inhibition of these enzymes leads to DNA strand breaks and ultimately triggers apoptosis acs.org.

Kinase Modulation : Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Quinoline derivatives have been developed as inhibitors of various protein kinases, including epidermal growth factor receptor (EGFR), which plays a key role in cell growth and proliferation ekb.egmdpi.com.

Proteasome Inhibition : The proteasome is a cellular complex responsible for degrading dysfunctional proteins. Its inhibition leads to an accumulation of these proteins, causing cellular stress and inducing apoptosis in cancer cells. Recent studies have identified quinoline derivatives, such as quinolin-chlorobenzothioate (QCBT7), as novel proteasome inhibitors that may target the regulatory subunit of the proteasome rather than the catalytic subunit targeted by many existing drugs nih.govnih.gov.

Tubulin Polymerization Inhibition : Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Several quinoline derivatives have been designed to act as tubulin polymerization inhibitors by binding to the colchicine site on tubulin rsc.orgnih.govekb.egnih.gov. This disruption of microtubule dynamics prevents spindle formation, arrests cells in mitosis, and induces apoptosis rsc.orgekb.eg. One such derivative demonstrated the ability to inhibit tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM rsc.orgnih.gov.

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer properties of the quinoline scaffold. Research has shown that the type and position of substituents on the quinoline ring significantly influence cytotoxicity and selectivity. For instance, in a series of halogenated pyrano[3,2-h]quinolone derivatives, 6-chloro analogues were found to be the most active researchgate.net. The presence of halogen atoms also increased the lipophilicity of the compounds, which can affect cellular uptake and target interaction researchgate.net. In another study on 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone, the introduction of a methyl group at the C2′ position of the quinoline moiety resulted in the highest cytotoxicity.

Exploration of Antimicrobial and Antifungal Efficacy

The 6-Hydroxyquinoline-4-carbaldehyde scaffold and its derivatives also exhibit significant antimicrobial properties, positioning them as potential leads for the development of new agents to combat infectious diseases, including those caused by drug-resistant pathogens.

Derivatives of hydroxyquinoline have demonstrated broad-spectrum antibacterial activity. Studies have shown efficacy against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Proteus species nih.govnih.gov. Nitroxoline, an 8-hydroxyquinoline derivative, has shown particular potency against various strains of Enterobacteriaceae, a family that includes many multidrug-resistant pathogens nih.gov. The antimicrobial action is often more pronounced against Gram-positive bacteria, potentially due to differences in the bacterial cell wall structure nih.gov.

The table below summarizes the minimum inhibitory concentration (MIC) values for representative hydroxyquinoline derivatives against various bacterial strains.

Mechanisms of Antimicrobial Action

Quinoline derivatives have demonstrated notable antimicrobial effects. The mechanisms behind their action are multifaceted and are believed to involve the disruption of essential bacterial processes. While specific research on the antimicrobial mechanisms of 6-hydroxyquinoline-4-carbaldehyde is ongoing, the broader class of quinolones provides insight. It is understood that these compounds can interfere with bacterial DNA replication and repair by targeting enzymes such as DNA gyrase and topoisomerase IV. This disruption ultimately leads to bacterial cell death. The structural features of quinoline derivatives, including the nitrogen-containing heterocyclic ring, are crucial for their interaction with these bacterial enzymes.

Antifungal Properties and Associated Mechanisms

Several studies have highlighted the antifungal potential of quinoline derivatives. The fungicidal activity of 8-hydroxyquinolines, a related class of compounds, has been recognized for its efficacy against various fungal species, including dermatophytes and Candida. researchgate.net The proposed mechanisms of antifungal action include the inhibition of fungal DNA and RNA synthesis, disruption of spore germination, and inhibition of mycelial growth. researchgate.net For instance, certain benzo[h]quinoline derivatives have been shown to inhibit fungal DNA replication by disrupting topoisomerase II and ATP synthase. researchgate.net Research on 6-hydroxycinnolines, which share a similar heterocyclic core, has also demonstrated potent antifungal activity against Candida and Aspergillus species. nih.gov

Investigation of Other Pharmacological Activities

Antioxidant Activity and Free Radical Scavenging Mechanisms

Quinoline derivatives have been investigated for their antioxidant properties. The ability of these compounds to scavenge free radicals is a key aspect of this activity. The antioxidant potential is often attributed to the presence of hydroxyl groups and the ability to donate a hydrogen atom to stabilize free radicals. sapub.org The free radical scavenging activity of various quinoline derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. sapub.orgresearchgate.net Studies have shown that certain 2-chloroquinoline-3-carbaldehydes possess significant radical scavenging activity. researchgate.net

Interactive Data Table: Antioxidant Activity of Selected Quinoline Derivatives

| Compound | DPPH Radical Scavenging Activity (%) |

| 1b | 84.65 |

| 1c | 85.75 |

| 1g | 92.96 |

| 2b | 85.75 |

| 2e | 85.75 |

| 2f | 84.65 |

Data sourced from a study on the synthesis and free radical scavenging property of quinoline derivatives. researchgate.net

Enzyme Inhibitory Studies (e.g., α-Glucosidase, Phospholipase A2)

Derivatives of quinoline have shown promise as inhibitors of various enzymes implicated in disease. For example, certain quinoxalinone derivatives have been identified as potent inhibitors of secreted phospholipase A2 (sPLA2) and α-glucosidase. researchgate.netnih.gov The inhibition of α-glucosidase is a key strategy in managing postprandial hyperglycemia in diabetic patients. nih.govsemanticscholar.org One study found that a specific quinoxalinone compound inhibited α-glucosidase with an IC50 value comparable to the known inhibitor quercetin. researchgate.netnih.gov

Interactive Data Table: α-Glucosidase Inhibitory Activity

| Compound | IC50 (µM) |

| Compound 3e | 9.99 ± 0.18 |

| Quercetin (Standard) | 9.93 ± 0.66 |

Data from a study on new quinoxalinone inhibitors. researchgate.netnih.gov

Anti-inflammatory, Antiviral, and Antiparasitic Potential

The quinoline scaffold is a component of several compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and antiparasitic properties. nih.govmdpi.com The development of quinoline derivatives as potential agents against various pathogens is an active area of research. nih.gov For instance, certain quinoline derivatives have been investigated for their potential antiviral activity against viruses like the dengue virus. nih.gov Furthermore, the anti-inflammatory properties of some quinoline-containing compounds are also being explored.

Ligand-Metal Complex Synergies in Biological Systems

The ability of quinoline derivatives to act as ligands and form complexes with metal ions can lead to synergistic effects, enhancing their biological activity. mdpi.comijasrm.com Metal complexes of Schiff bases derived from quinoline compounds have shown promising antibacterial and antifungal activities. mdpi.com The coordination of metal ions to the quinoline ligand can alter the electronic and steric properties of the molecule, potentially leading to increased efficacy. mdpi.com For example, the formation of mixed-ligand metal complexes with 8-hydroxyquinoline has been shown to result in compounds with potent antimicrobial properties. mdpi.com The coordination versatility of these ligands allows for the formation of complexes with various transition metals, which have been screened for their antiproliferative activities. nih.gov

Emerging Applications and Functional Materials Development

Development of Chemical Sensors and Biosensors: A Notable Research Gap

There is a significant absence of published research investigating the application of 6-Hydroxyquinoline-4-carbaldehyde as a fluorescent chemosensor for the detection of specific metal ions such as aluminum (Al³⁺), zinc (Zn²⁺), and magnesium (Mg²⁺). While the broader family of hydroxyquinoline derivatives, especially 8-hydroxyquinoline (B1678124), is well-known for its metal-chelating and fluorescent properties, these characteristics have not been specifically documented for the 6-hydroxy-4-carbaldehyde isomer.

Similarly, no studies were found that explore the use of 6-Hydroxyquinoline-4-carbaldehyde as a probe for characterizing biological environments, such as the detection of water in protein nanocavities. This indicates a significant gap in the current understanding of this compound's potential in the field of biosensing.

Catalytic Applications: Unexplored Potential

The role of 6-Hydroxyquinoline-4-carbaldehyde as a ligand in metal-catalyzed reactions is another area where specific research is lacking. The general ability of quinoline (B57606) derivatives to form stable complexes with metal ions suggests potential applications in catalysis. iosrjournals.org However, no dedicated studies on the catalytic activity of metal complexes involving 6-Hydroxyquinoline-4-carbaldehyde as a ligand were identified.

Furthermore, the exploration of hydroxyquinoline derivatives in photocatalytic systems is an emerging field. Yet, there is no specific information available on the use of 6-Hydroxyquinoline-4-carbaldehyde or its derivatives in such applications.

Materials Science Applications: An Open Field for Investigation

In the broader context of materials science, while quinoline compounds are utilized in the development of various functional materials, including those for photovoltaic and optoelectronic applications, specific data or research pertaining to 6-Hydroxyquinoline-4-carbaldehyde is not available in the reviewed literature. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Photonics

The broader family of hydroxyquinoline derivatives, particularly 8-hydroxyquinoline (8-HQ), has been extensively studied and utilized in OLED technology. Metal complexes of 8-HQ, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials used as electron transporters and emissive layers in OLEDs due to their high thermal stability, excellent fluorescence, and good film-forming properties. The position of the hydroxyl and other substituent groups on the quinoline ring significantly influences the photophysical properties, including the emission wavelength and quantum efficiency.

For 6-Hydroxyquinoline-4-carbaldehyde, the specific arrangement of the hydroxyl and carbaldehyde groups would be expected to result in unique electronic and photoluminescent characteristics compared to its more famous 8-hydroxyquinoline counterpart. The carbaldehyde group, in particular, offers a reactive site for further chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. For instance, condensation reactions with various amines could yield Schiff base ligands, which can then be used to form metal complexes with potentially interesting electroluminescent properties.

While no specific research has been published on the use of 6-Hydroxyquinoline-4-carbaldehyde in OLEDs, the general principles of molecular design for OLED materials suggest that it could serve as a precursor for novel emitters or host materials. The development of such materials would require systematic investigation into its synthesis, purification, and photophysical characterization, including absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime.

Table 1: Hypothetical Photophysical Properties of 6-Hydroxyquinoline-4-carbaldehyde Derivatives for OLEDs

| Derivative Type | Potential Role in OLED | Expected Influence of Derivatization |

| Metal Complexes | Emissive Layer, Electron Transport Layer | Tuning of emission color, improvement of charge carrier mobility and thermal stability. |

| Schiff Base Derivatives | Emissive Layer, Hole Transport Layer | Modification of HOMO/LUMO energy levels, enhancement of fluorescence. |

| Dendrimeric Structures | Emissive Core, Host Material | Prevention of aggregation-caused quenching, improved solution processability. |

This table is speculative and intended to illustrate potential research directions based on the known chemistry of related compounds.

Integration into Polymeric Matrices for Functional Materials

The incorporation of functional organic molecules into polymeric matrices is a widely used strategy to create robust and processable functional materials for a variety of applications, including sensing, nonlinear optics, and photonics. The 6-Hydroxyquinoline-4-carbaldehyde molecule possesses reactive handles—the hydroxyl and carbaldehyde groups—that would allow for its covalent integration into polymer chains or as a pendant group.

For instance, the hydroxyl group could be used in condensation polymerization reactions to form polyesters or polyethers, while the carbaldehyde group could be utilized in reactions to form polymer networks or for post-polymerization modification. The resulting polymers would benefit from the inherent photophysical properties of the quinoline moiety.

The integration of 6-Hydroxyquinoline-4-carbaldehyde into a polymer matrix could lead to materials with enhanced thermal and mechanical stability compared to the small molecule alone. Furthermore, the polymer environment can influence the photophysical properties of the embedded chromophore, for example, by restricting molecular motion and reducing non-radiative decay pathways, potentially leading to higher fluorescence quantum yields.

Such functional polymers could find use as down-converting layers in photovoltaic devices, active media in solid-state dye lasers, or as fluorescent sensors. However, the realization of these applications is contingent on future research that systematically explores the synthesis and characterization of polymers incorporating 6-Hydroxyquinoline-4-carbaldehyde.

Table 2: Potential Polymer Architectures Incorporating 6-Hydroxyquinoline-4-carbaldehyde

| Polymerization Strategy | Resulting Polymer Type | Potential Applications |

| Condensation Polymerization (via -OH) | Polyesters, Polyethers | Optical films, coatings with tailored refractive index. |

| Addition Polymerization (of a modified monomer) | Vinyl polymers with pendant quinoline groups | Fluorescent sensors, polymeric scintillators. |

| Post-Polymerization Modification (via -CHO) | Cross-linked networks, functionalized polymers | Mechanically robust luminescent materials, membranes. |

This table is speculative and outlines potential avenues for the development of functional polymers based on 6-Hydroxyquinoline-4-carbaldehyde.

Future Research Directions and Translational Potential

Rational Design and Synthesis of Next-Generation Hydroxyquinoline-4-carbaldehyde Derivatives with Enhanced Specificity

The foundation of developing more effective therapeutic agents from the 6-hydroxyquinoline-4-carbaldehyde core lies in the principles of rational drug design. This approach leverages an understanding of the target's three-dimensional structure and the molecule's structure-activity relationships (SAR) to design derivatives with improved potency and selectivity.

Future efforts in this area will likely focus on several key strategies:

Structure-Based Drug Design (SBDD): By utilizing techniques like X-ray crystallography and computational modeling, researchers can visualize how 6-hydroxyquinoline-4-carbaldehyde derivatives bind to their biological targets. This allows for the precise modification of the molecule to enhance interactions and improve binding affinity and specificity. For instance, the design of 4-(4-substituted-anilino)quinoline derivatives has been guided by the structures of known anticancer drugs. researchgate.net

Pharmacophore Modeling: This computational method identifies the essential three-dimensional arrangement of functional groups required for biological activity. By creating a pharmacophore model for a specific target, new 6-hydroxyquinoline-4-carbaldehyde derivatives can be designed that fit this model, increasing the probability of desired biological activity. researchgate.net

Synthesis of Diverse Libraries: The creation of diverse chemical libraries based on the 6-hydroxyquinoline-4-carbaldehyde scaffold is crucial for exploring a wide range of biological targets. researchgate.net Synthetic strategies like the Vilsmeier-Haack and Duff reactions have been employed for the formylation of quinoline (B57606) derivatives, and these methods can be adapted to produce a variety of analogs. mdpi.com Research has also focused on the synthesis of hexahydroquinoline derivatives with potential anti-inflammatory properties. nih.gov

A study on 6-methylquinazolin-4(3H)-one derivatives, which share a similar quinoline-like core, demonstrated the power of combining in silico studies with chemical synthesis to identify novel binders for epigenetic targets. researchgate.net This integrated approach can be readily applied to the 6-hydroxyquinoline-4-carbaldehyde scaffold to accelerate the discovery of new therapeutic leads.

Advanced Mechanistic Elucidation using Integrated Experimental and Computational Approaches

A deep understanding of how 6-hydroxyquinoline-4-carbaldehyde and its derivatives exert their biological effects is paramount for their successful translation into clinical use. Future research will necessitate a combination of sophisticated experimental and computational techniques to unravel their mechanisms of action.

Key areas of investigation include:

Target Identification and Validation: While quinoline derivatives are known to interact with a multitude of targets, including kinases, DNA, and various enzymes, identifying the specific targets of novel 6-hydroxyquinoline-4-carbaldehyde derivatives is a primary objective. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening can be employed for this purpose.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can provide insights into the binding modes and interactions of these compounds with their targets at an atomic level. mdpi.com These computational approaches can also help predict the effects of structural modifications on binding affinity and selectivity.

Spectroscopic and Electrochemical Analysis: Techniques like NMR, FTIR, and electronic absorption spectroscopy are essential for characterizing the synthesized derivatives. mdpi.com Electrochemical studies can reveal important information about the redox properties of these compounds, which can be correlated with their biological activity. mdpi.com

For example, detailed mechanistic studies on quinolylnitrones, derived from 8-hydroxyquinoline-2-carbaldehyde, revealed their potent inhibition of cholinesterases and monoamine oxidases, providing a structural basis for their neuroprotective effects. researchgate.net Similar in-depth investigations are needed for 6-hydroxyquinoline-4-carbaldehyde derivatives to fully understand their therapeutic potential.

Synergistic Combination Strategies for Enhanced Efficacy and Reduced Resistance

The use of combination therapies is a well-established strategy to enhance therapeutic efficacy and combat the development of drug resistance. nih.govnih.gov This approach is particularly relevant for complex diseases where multiple pathways are dysregulated.

Future research on 6-hydroxyquinoline-4-carbaldehyde derivatives should explore their potential in synergistic combinations with existing drugs. Key considerations include:

Identifying Synergistic Partners: High-throughput screening of drug combinations can identify synergistic interactions between 6-hydroxyquinoline-4-carbaldehyde derivatives and other therapeutic agents. Large-scale simulations of cellular metabolism can also predict promising drug combinations. nih.gov

Mechanisms of Synergy: Understanding the molecular basis of synergy is crucial for the rational design of combination therapies. This may involve targeting different components of the same pathway or targeting parallel pathways that contribute to the disease phenotype.

Overcoming Resistance: Combination therapies can be designed to overcome resistance mechanisms that limit the effectiveness of single-agent treatments. For instance, one agent might inhibit a resistance-conferring enzyme, thereby sensitizing the cells to the second agent.

Studies have shown that synergistic drug combinations often exhibit greater specificity for particular cellular contexts, which can lead to improved therapeutic outcomes with fewer side effects. nih.gov This principle can be applied to develop highly selective and effective combination therapies involving 6-hydroxyquinoline-4-carbaldehyde derivatives.

Addressing Challenges in Synthetic Accessibility, Scalability, and Green Chemistry Principles

For any promising therapeutic candidate to reach the clinic, its synthesis must be practical, scalable, and environmentally sustainable. Therefore, addressing the challenges associated with the synthesis of 6-hydroxyquinoline-4-carbaldehyde and its derivatives is a critical area of future research.

Key challenges and future directions include:

Synthetic Accessibility: While several methods exist for the synthesis of quinolines, developing efficient and high-yielding routes to complex 6-hydroxyquinoline-4-carbaldehyde derivatives remains a challenge. researchgate.net The prediction of synthetic accessibility using computational tools can aid in prioritizing molecules with a higher likelihood of successful synthesis. nih.gov

Scalability: Laboratory-scale syntheses often need to be significantly modified for large-scale production. Future research should focus on developing robust and scalable synthetic processes that are amenable to industrial manufacturing.

Green Chemistry: The principles of green chemistry aim to minimize the environmental impact of chemical processes. skpharmteco.comyoutube.comsnu.ac.kr This involves using safer solvents, reducing waste, and improving energy efficiency. skpharmteco.comyoutube.com Future synthetic strategies for 6-hydroxyquinoline-4-carbaldehyde derivatives should incorporate these principles to ensure sustainability. nih.gov For instance, exploring microwave-assisted synthesis or mechanochemistry could lead to more environmentally friendly processes. nih.gov

By focusing on these key areas, the scientific community can unlock the full therapeutic potential of 6-hydroxyquinoline-4-carbaldehyde and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Q. How can NMR relaxation studies inform dynamic behavior in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.